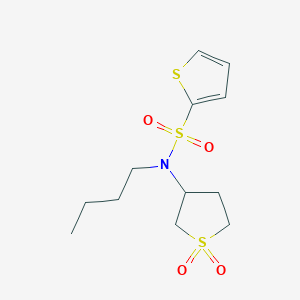

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S3/c1-2-3-7-13(11-6-9-19(14,15)10-11)20(16,17)12-5-4-8-18-12/h4-5,8,11H,2-3,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNNTSVNXYKQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the tetrahydrothiophene ring and the butyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order sulfone derivatives, while reduction can produce various amine or alcohol derivatives.

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a potential therapeutic agent due to its unique chemical structure.

Industry: It finds applications in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. Additionally, the compound’s unique structure allows it to interact with various receptors and proteins, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Core Structural Variations

Thiophene vs. Naphthalene Sulfonamides :

The compound in , N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide, replaces the thiophene ring with naphthalene. This substitution increases molar mass (325.4 g/mol vs. ~300–310 g/mol estimated for the target compound) and introduces a bulky aromatic system, likely reducing solubility compared to the thiophene-based target .Sulfonamide vs. Carboxamide :

describes a thiophene-3-carboxamide derivative. Sulfonamides (as in the target compound) are more acidic (predicted pKa ~8.5–9.5) due to the electron-withdrawing sulfonyl group, whereas carboxamides typically exhibit higher pKa values (~10–12), influencing hydrogen-bonding capacity and biological interactions .

Substituent Effects

Physical Properties

- Melting/Boiling Points :

The naphthalene derivative () has a predicted boiling point of 606.7°C, reflecting its high molecular weight and aromaticity. In contrast, the phenylethynyl-substituted 3j () melts at 95–96°C, suggesting that the target compound’s melting point may fall between 100–200°C, depending on crystallinity . - Density and Solubility :

The naphthalene derivative’s predicted density (1.49 g/cm³) implies moderate packing efficiency. The target compound’s butyl group may lower density slightly (~1.3–1.4 g/cm³) while increasing solubility in organic solvents .

Data Table: Key Comparative Metrics

Research Implications

- Drug Discovery : The target compound’s balance of lipophilicity and acidity makes it a candidate for protease inhibition or membrane-targeted therapies.

- Materials Science : The sulfone group’s electron-withdrawing nature could stabilize charge-transfer complexes in organic electronics .

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines a thiophene ring with sulfonamide functionality, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Formula : C₁₃H₁₈N₂O₂S₃

- Molecular Weight : 306.48 g/mol

This structure includes:

- A butyl group that enhances lipophilicity.

- A dioxidotetrahydrothiophene moiety , which may contribute to its biological activity.

- A sulfonamide group , known for its role in various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiophene ring through cyclization reactions.

- Introduction of the sulfonamide group via nucleophilic substitution or coupling reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit various enzymes, such as carbonic anhydrases (CAs), which are involved in pH regulation and fluid secretion in tissues .

- Antimicrobial Properties : Compounds with thiophene and sulfonamide groups have demonstrated antimicrobial activities against a range of pathogens, making them potential candidates for antibiotic development.

Case Studies and Research Findings

- Inhibition Studies :

-

Cell Viability Assays :

- Research involving saccharide-modified thiadiazole sulfonamides showed significant effects on cancer cell lines under both normoxic and hypoxic conditions, indicating potential anticancer activity . The ability to alter the tumor microenvironment pH could be a relevant feature for this compound as well.

- Comparative Analysis :

Data Tables

Q & A

Q. What are the optimal synthetic routes for N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions starting with oxidation of tetrahydrothiophene to form the 1,1-dioxide moiety, followed by sulfonamide coupling. Key steps include:

- Oxidation : Use hydrogen peroxide or peracids under controlled temperatures (e.g., 40–60°C) to avoid over-oxidation .

- Sulfonamide formation : React the oxidized intermediate with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine. Solvents such as dichloromethane or toluene are preferred, with reaction times monitored via HPLC to ensure completion .

- Purification : Column chromatography or recrystallization improves purity.

Q. How can structural elucidation of this compound be performed to confirm its identity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks, particularly the tetrahydrothiophene-dioxide and sulfonamide groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₃H₁₉NO₄S₂, theoretical ~317.4 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups like S=O (1050–1200 cm⁻¹) and sulfonamide N-H stretches (~3300 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme inhibition assays : Test against kinases or proteases due to sulfonamide's known role in enzyme binding. Use fluorogenic substrates for real-time activity monitoring .

- Cytotoxicity screening : Employ cell lines (e.g., HEK293, HeLa) with MTT assays to assess viability at varying concentrations (e.g., 1–100 µM) .

Advanced Research Questions

Q. How do structural modifications to the tetrahydrothiophene-dioxide or sulfonamide groups affect bioactivity, and what SAR (Structure-Activity Relationship) trends emerge?

- Tetrahydrothiophene substitution : Replacing the butyl group with bulkier alkyl chains (e.g., cyclohexyl) reduces solubility but may enhance target affinity .

- Sulfonamide optimization : Introducing electron-withdrawing groups (e.g., nitro) on the thiophene ring increases electrophilicity, improving interactions with nucleophilic enzyme residues .

- Case study : Analogues with fluorinated benzyl groups showed 2–3× higher potency in cytokine inhibition assays due to enhanced hydrophobic interactions .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolic stability using LC-MS/MS. Poor in vivo activity may stem from rapid hepatic clearance .

- Metabolite identification : Incubate with liver microsomes to detect inactive or toxic metabolites. Structural tweaks (e.g., blocking metabolic sites with methyl groups) can improve stability .

- Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance plasma retention .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Focus on sulfonamide hydrogen bonding with active-site residues .

- QSAR modeling : Train models on bioactivity datasets to predict IC₅₀ values for novel derivatives. Key descriptors include logP (optimal ~2.5) and polar surface area (<90 Ų) .

- MD simulations : Assess binding stability over 100-ns trajectories; derivatives with lower RMSD (<2 Å) exhibit sustained target engagement .

Q. What advanced analytical techniques characterize its degradation pathways under physiological conditions?

- Forced degradation studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions. Monitor via UPLC-QTOF to identify degradation products (e.g., sulfonic acid derivatives) .

- Stability-indicating assays : Validate HPLC methods with peak purity >99% to distinguish parent compound from degradants .

Methodological Considerations Table

| Aspect | Key Parameters | Techniques | References |

|---|---|---|---|

| Synthesis | Solvent (dichloromethane), base (Et₃N), temp (25–50°C) | HPLC, TLC | |

| Structural Analysis | ¹H/¹³C NMR, HRMS, IR | Bruker Avance III, Q-TOF MS | |

| Bioactivity | IC₅₀, EC₅₀, cytotoxicity (MTT) | Fluorescence assays, cell culture | |

| Computational Design | Docking scores, logP, PSA | AutoDock, Schrödinger |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.